Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 153476-70-1
VCID: VC8243701
InChI: InChI=1S/C8H10ClNO/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4H2,1-2H3
SMILES: CC1=CC(=C([N+](=C1)[O-])CCl)C
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol

Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide

CAS No.: 153476-70-1

Cat. No.: VC8243701

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide - 153476-70-1

Specification

CAS No. 153476-70-1
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
IUPAC Name 2-(chloromethyl)-3,5-dimethyl-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C8H10ClNO/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4H2,1-2H3
Standard InChI Key MWFCWXUIMDWPQD-UHFFFAOYSA-N
SMILES CC1=CC(=C([N+](=C1)[O-])CCl)C
Canonical SMILES CC1=CC(=C([N+](=C1)[O-])CCl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyridine ring with the following substituents (Figure 1):

  • Position 2: Chloromethyl group (–CH₂Cl), which confers electrophilic reactivity for nucleophilic substitution reactions .

  • Positions 3 and 5: Methyl groups (–CH₃), contributing to steric hindrance and influencing regioselectivity in reactions .

  • N-Oxide functional group: Enhances solubility in polar solvents like water and methanol while stabilizing the pyridine ring against electrophilic attack .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO
Molecular Weight171.62 g/mol
Boiling PointNot reported
Melting Point128–131°C (hydrochloride salt)
LogP (Partition Coefficient)~1.7 (estimated)
SolubilitySoluble in polar solvents

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(chloromethyl)-3,5-dimethylpyridine 1-oxide typically involves a multi-step process:

Route 1: Chloromethylation of 3,5-Dimethylpyridine N-Oxide

  • N-Oxidation: 3,5-Dimethylpyridine is oxidized to its N-oxide using hydrogen peroxide (H₂O₂) in acetic acid at 80°C .

    3,5-dimethylpyridine+H2O23,5-dimethylpyridine N-oxide3,5\text{-dimethylpyridine} + \text{H}_2\text{O}_2 \rightarrow 3,5\text{-dimethylpyridine } N\text{-oxide}
  • Chloromethylation: The N-oxide undergoes chloromethylation using chloromethyl methyl ether (CMME) or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .

    3,5-dimethylpyridine N-oxide+ClCH2OCH3Target Compound3,5\text{-dimethylpyridine } N\text{-oxide} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{Target Compound}

Route 2: Direct Oxidation of 2-(Chloromethyl)-3,5-Dimethylpyridine

  • Chloromethylation First: 3,5-Dimethylpyridine is chloromethylated at position 2 using thionyl chloride (SOCl₂) or phosgene (COCl₂) .

  • N-Oxidation: The intermediate is oxidized with H₂O₂ or m-chloroperbenzoic acid (m-CPBA) .

Table 2: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Yield63–75%55–65%
Key ReagentsH₂O₂, CMME, ZnCl₂SOCl₂, H₂O₂
Reaction Time4–6 hours8–12 hours
Purity>95% (HPLC)>90% (HPLC)

Reactivity and Applications

Pharmaceutical Intermediates

The compound is a precursor to omeprazole and esomeprazole, which inhibit gastric acid secretion by targeting H⁺/K⁺-ATPase . The chloromethyl group undergoes nucleophilic substitution with benzimidazole sulfides to form the sulfinyl moiety critical for PPI activity .

Genotoxicity Studies

As a potential genotoxic impurity, regulatory limits for residual amounts in drug formulations are stringent. A validated GC-MS method achieves a limit of detection (LOD) of 0.15 ppm and limit of quantification (LOQ) of 0.5 ppm .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 2.35 (s, 6H, CH₃), 4.62 (s, 2H, CH₂Cl), 7.85 (d, 1H, pyridine-H) .

  • ¹³C NMR: δ 21.4 (CH₃), 45.8 (CH₂Cl), 124.9–150.2 (pyridine-C) .

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 minutes .

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